Fmoc-Cys(Mtt)-OH

Vue d'ensemble

Description

The compound 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester, commonly known as Fmoc-Cys(Mtt)-OH, is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino group, while the 4-methyltrityl (Mtt) group protects the thiol group of cysteine. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using the 4-methyltrityl chloride in the presence of a base such as triethylamine. This step is followed by the protection of the amino group with 9-fluorenylmethoxycarbonyl chloride under basic conditions, usually using sodium bicarbonate or sodium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Fmoc group is typically achieved using a solution of piperidine in dimethylformamide.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid with scavengers for Mtt removal.

Major Products Formed

The major products formed from these reactions include deprotected cysteine derivatives and peptide chains with cysteine residues incorporated at specific positions .

Applications De Recherche Scientifique

Key Properties

- Acid-Lability : The Mtt group can be removed under mild acidic conditions (0.5-1.0% TFA) without affecting other sensitive side chains, making it advantageous for complex peptide synthesis .

- Compatibility : Fmoc-Cys(Mtt)-OH is compatible with various amino acid side-chain protecting groups, allowing for flexibility in peptide design .

- Reduced Racemization : Compared to other protecting groups, this compound exhibits lower racemization rates during synthesis, which is critical for maintaining the integrity of peptide sequences .

Applications in Peptide Synthesis

This compound has been utilized extensively in SPPS due to its advantageous properties. Below are notable applications:

Synthesis of Bioactive Peptides

Case studies demonstrate the successful use of this compound in synthesizing bioactive peptides such as somatostatin derivatives. In one study, Tyr1-somatostatin was synthesized using this compound on a 2-chlorotrityl resin. The Mtt group allowed for quantitative cleavage from the resin without reducing sensitive residues like tryptophan .

Formation of Disulfide Bonds

The ability to selectively remove the Mtt group allows for the formation of disulfide bonds in cyclic peptides. This property has been exploited in various studies to create cyclic peptides with enhanced structural stability .

| Study | Cyclic Peptide | Disulfide Formation Method |

|---|---|---|

| Synthesis of cyclic peptides with two disulfide bridges | Various cyclic analogues | Sequential oxidation following Mtt removal |

Comparative Analysis of Protecting Groups

A comparative analysis reveals that while several protecting groups exist for cysteine, this compound offers distinct advantages:

| Protecting Group | Acid Stability | Racemization Rate | Application Suitability |

|---|---|---|---|

| Trt | Low | Higher | General use |

| Dpm | Moderate | Moderate | Limited applications |

| Mtt | High | Lower | Preferred for sensitive peptides |

Mécanisme D'action

The mechanism of action of 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing it from participating in unwanted reactions. The Mtt group protects the thiol group, allowing for selective deprotection and subsequent reactions at specific stages of the synthesis . The molecular targets include the amino and thiol groups of cysteine, and the pathways involved are the deprotection and coupling reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-fluorenylmethoxycarbonyl-L-cysteine-4-methoxytrityl ester (Fmoc-Cys(Mmt)-OH): Similar to 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester but with a methoxy group instead of a methyl group.

9-fluorenylmethoxycarbonyl-L-cysteine-4-nitrobenzyl ester (Fmoc-Cys(NB)-OH): Uses a nitrobenzyl group for thiol protection.

Uniqueness

9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester is unique due to its specific protective groups that offer stability and selectivity during peptide synthesis. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis .

Activité Biologique

Fmoc-Cys(Mtt)-OH is a derivative of cysteine, an amino acid crucial for the formation of disulfide bonds in proteins. This compound features two protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group on the amino terminus and the Mtt (4-methyltrityl) group on the thiol side chain. These modifications allow for selective reactions during peptide synthesis, preserving the functional integrity of cysteine residues while preventing unwanted side reactions.

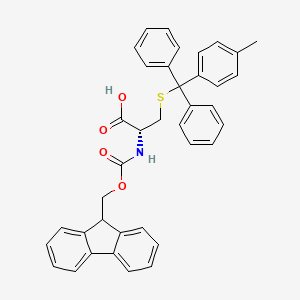

Chemical Structure

- Molecular Formula : C₃₈H₃₃N₁O₄S

- CAS Number : 252206-29-4

The presence of these protective groups is essential in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the reactivity of cysteine's thiol group can lead to undesired disulfide bond formation.

The biological activity of this compound is largely attributed to its ability to form disulfide bonds upon oxidation, which plays a vital role in stabilizing protein structures. The Mtt group can be selectively removed under mild acidic conditions, allowing for further manipulation of the thiol group for specific biochemical applications.

Antioxidant Properties

Peptides synthesized using this compound have demonstrated antioxidant properties. These peptides can modulate cellular signaling pathways, influencing various biological processes such as enzyme activity and protein folding. This capability makes them valuable in drug development and therapeutic applications.

Interaction with Biological Molecules

Research indicates that peptides containing this compound can interact with various proteins and enzymes, affecting their activity. For instance, they may modulate redox-sensitive pathways or interact with metal ions due to the thiol functionality. Such interactions are crucial for studying biochemical processes and developing targeted therapies.

Study 1: Antimicrobial Peptide Derivative

A study focused on a cyclic peptide derivative of Microcin J25 containing a disulfide bond revealed that this peptide exhibited significant antimicrobial activity against E. coli, with a minimum inhibitory concentration (MIC) of 3.9 µM. The peptide demonstrated minimal hemolytic activity towards human erythrocytes and maintained over 83% cell viability in HT-29 cancer cell lines after 24 hours of exposure, suggesting its potential as a bioactive compound for therapeutic applications .

Study 2: Peptide Synthesis and Biological Evaluation

Another research project involved the total synthesis of cathelicidin-PY using an entirely on-resin approach, incorporating this compound into the structure. The resulting peptides were evaluated for their biological activity, demonstrating effective interaction with target proteins and influencing cellular responses .

Comparative Analysis of Protecting Groups

The choice of protecting groups is critical in synthesizing peptides containing cysteine residues. Below is a comparison table highlighting different protecting groups used in conjunction with Fmoc-Cys derivatives:

| Protecting Group | Stability to TFA | Deprotection Time | Comments |

|---|---|---|---|

| Mtt | Moderate | Quick (1-2 hours) | Selective removal allows for further manipulation |

| Trt | Low | Slow (up to 3 hours) | Risk of incomplete deprotection; requires careful handling |

| Dpm | High | Moderate | Stable under mild conditions; useful for complex syntheses |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718496 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269067-38-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.